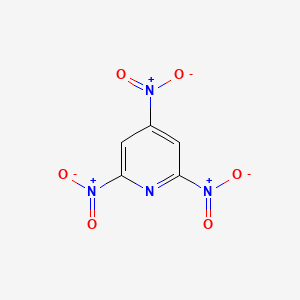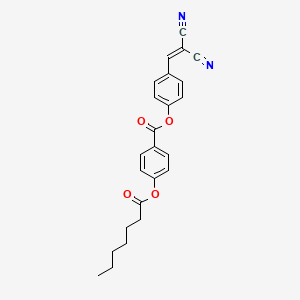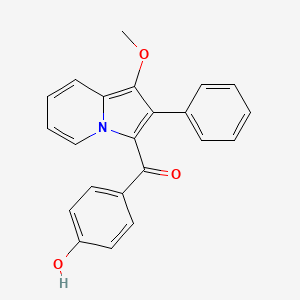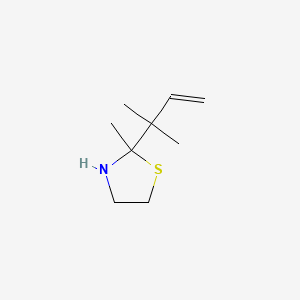
2,4,6-Trinitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitropyridine is a chemical compound with the molecular formula C₅H₂N₄O₆. It is a derivative of pyridine, characterized by the presence of three nitro groups at the 2, 4, and 6 positions on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitropyridine can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the highly reactive nature of the compound and the potential hazards associated with its production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides such as this compound-1-oxide.
Reduction: Formation of 2,4,6-triaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4,6-Trinitropyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and intermediates in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound for studying nitroaromatic compounds.
Industry: Utilized in the production of explosives, propellants, and other energetic materials
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitropyridine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include electron transfer processes and the formation of radical species, contributing to its high reactivity and energy release .
Comparaison Avec Des Composés Similaires
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a pyridine ring.
2,4,6-Trinitrophenol (Picric Acid): Contains a phenol group instead of a pyridine ring.
2,4,6-Trinitroaniline: Contains an amino group instead of a pyridine ring.
Uniqueness: 2,4,6-Trinitropyridine is unique due to its pyridine ring, which imparts different chemical properties compared to other trinitro compounds.
Propriétés
Numéro CAS |
78013-51-1 |
|---|---|
Formule moléculaire |
C5H2N4O6 |
Poids moléculaire |
214.09 g/mol |
Nom IUPAC |
2,4,6-trinitropyridine |
InChI |
InChI=1S/C5H2N4O6/c10-7(11)3-1-4(8(12)13)6-5(2-3)9(14)15/h1-2H |
Clé InChI |
AWNMZFMTHFYBIE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)

![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)



![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)

![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)

![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)

